molecular formula C16H15F3O B1672750 1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone CAS No. 1071001-09-6

1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone

Cat. No.: B1672750
CAS No.: 1071001-09-6
M. Wt: 280.28 g/mol
InChI Key: VCWWTQMRNJSJGC-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone (CAS No. 1071001-09-6) is a fluorinated aromatic ketone with the molecular formula C₁₆H₁₅F₃O and a molecular weight of 280.2849 g/mol . Its structure features:

  • A trifluoromethyl group (-CF₃) adjacent to the carbonyl (C=O) at position 2.
  • A naphthalene ring substituted at position 6 of the hexanone chain.
  • A linear aliphatic chain (CCCC) linking the ketone and naphthalene moieties .

The trifluoromethyl group confers electron-withdrawing effects, enhancing the electrophilicity of the carbonyl group compared to non-fluorinated ketones.

Preparation Methods

FKGK 18 is synthesized through a series of chemical reactions involving fluoroketone intermediatesThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods for FKGK 18 are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

FKGK 18 undergoes several types of chemical reactions, including:

    Oxidation: FKGK 18 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.

    Substitution: FKGK 18 can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

Organic Chemistry

1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone serves as a valuable building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances nucleophilicity and electrophilicity, making it suitable for various organic transformations.

Recent studies have identified this compound as a potent inhibitor of group VIA calcium-independent phospholipase A2 (iPLA2). The inhibition rate reaches 99.9% at low concentrations, indicating its potential in modulating inflammatory responses. The mechanism involves binding to the enzyme's active site, preventing substrate hydrolysis and disrupting inflammatory mediator production .

Potential Therapeutic Applications:

  • Anti-inflammatory Research: Due to its selective inhibition profile, it may be explored as a therapeutic agent for conditions involving inflammation.
  • Lipid Metabolism Modulation: Its interactions with lipid metabolic pathways suggest further research into its pharmacological implications.

Case Study 1: Inhibition Mechanism

Research demonstrated that this compound effectively inhibits iPLA2 by binding to its active site. This was shown through enzyme kinetics studies where varying concentrations of the compound were tested against iPLA2 activity in vitro. The results highlighted significant reductions in enzyme activity correlating with increased concentrations of the compound.

Case Study 2: Pharmacological Potential

A study focused on the anti-inflammatory effects of this compound in animal models showed promising results. Mice treated with varying doses exhibited reduced inflammation markers compared to control groups. This suggests that further exploration into its therapeutic applications could be beneficial for inflammatory diseases .

Mechanism of Action

FKGK 18 exerts its effects by selectively inhibiting group VIA calcium-independent phospholipase A2 (GVIA iPLA2). This enzyme is involved in the hydrolysis of phospholipids, leading to the release of arachidonic acid and other lipid mediators. By inhibiting this enzyme, FKGK 18 reduces the production of pro-inflammatory lipid mediators and prevents beta-cell apoptosis. The molecular targets of FKGK 18 include the active site of GVIA iPLA2, where it binds and inhibits the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 2-Hexanone Derivatives

Table 1: Key Structural and Functional Differences

Compound Name CAS No. Substituents/Modifications Molecular Formula Key Properties/Applications References
1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone 1071001-09-6 -CF₃, 2-naphthalenyl C₁₆H₁₅F₃O High lipophilicity; potential bioactive applications
2-Hexanone 591-78-6 No substituents C₆H₁₂O Volatile solvent; microbial metabolite (e.g., in tea, meat spoilage)
1,1,1-Trifluoro-6-hydroxy-2-hexanone 121749-77-7 -CF₃, -OH at position 6 C₆H₉F₃O₂ Increased polarity due to hydroxyl group
3-(1-Aminoethylidene)-2-hexanone 113618-94-3 Aminoethylidene group at position 3 C₈H₁₅NO Enhanced nucleophilicity; potential in coordination chemistry

Key Observations :

  • Electrophilicity: The trifluoromethyl group in the target compound increases the carbonyl's reactivity compared to 2-hexanone, making it more susceptible to nucleophilic attacks .
  • Lipophilicity: The naphthalene ring in the target compound enhances lipid solubility, unlike simpler 2-hexanone derivatives, which are more volatile and water-miscible .
  • Functional Group Diversity: Hydroxy or amino substituents (e.g., 121749-77-7, 113618-94-3) alter polarity and hydrogen-bonding capacity, affecting applications in drug design or catalysis .

Naphthalenone Derivatives

Table 2: Aromatic Ketone Comparisons

Compound Name CAS No. Key Structural Features Molecular Formula Applications/Properties References
6-(Hexadecyloxy)-3,4-dihydronaphthalen-1(2H)-one 62325-07-9 Long alkoxy chain (C₁₆H₃₃O) attached to naphthalenone C₂₆H₄₂O₂ Potential surfactant or lipid-based drug carrier
Isophorone 78-59-1 Cyclic ketone with methyl branches C₉H₁₄O Industrial solvent; polymer precursor

Key Observations :

  • Substituent Effects : The target compound’s aliphatic chain and trifluoromethyl group contrast with the alkoxy chain in 62325-07-9, resulting in divergent solubility and biological activity .
  • Reactivity : Isophorone’s cyclic structure limits steric hindrance compared to the target compound’s bulky naphthalene, favoring different reaction pathways (e.g., aldol condensations) .

Functional and Environmental Behavior

Table 3: Environmental and Toxicological Profiles

Compound Name Environmental Presence Detection Limits (Air) Toxicological Notes References
This compound Limited data; likely low volatility Not reported Insufficient toxicological studies
2-Hexanone Detected in hydraulic fracturing wastewater, landfill leachate 0.111 μg/m³ (MDL) Neurotoxic at high concentrations

Key Observations :

  • Volatility: The target compound’s naphthalene moiety reduces volatility compared to 2-hexanone, which is frequently detected in air and water .
  • Toxicity: 2-Hexanone’s neurotoxic effects are well-documented, while the fluorine and aromatic groups in the target compound may alter metabolic pathways, though data are lacking .

Biological Activity

1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone, also known as FKGK 18, is a synthetic compound that has garnered attention for its biological activities, particularly as an inhibitor of calcium-independent phospholipase A2 (iPLA2). This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a trifluoromethyl group and a naphthalene moiety. This unique structure contributes to its biological properties and selectivity for certain enzymes.

FKGK 18 acts primarily as an inhibitor of group VIA calcium-independent phospholipase A2 (iPLA2). It has been shown to inhibit iPLA2 activity with high potency:

  • Inhibition Rate : 99.9% at a mole fraction of 0.091 in mixed micelle activity assays.
  • Selectivity : The compound is selective for GVIA iPLA2 over GIVA cPLA2 and GV sPLA2, showing inhibition rates of 80.8% and 36.8%, respectively .

In Vitro Studies

FKGK 18 has demonstrated significant biological activity in various in vitro assays:

  • Cytotoxicity : It inhibits iPLA2β activity in cytosolic extracts from INS-1 cells with an IC50 of approximately 50 nM.
  • Prostaglandin Production : The compound inhibits glucose-induced increases in prostaglandin E2 (PGE2) production at a concentration of 10 μM .

In Vivo Studies

In vivo studies have further elucidated the compound's effects:

  • Diabetes Model : In non-obese diabetic (NOD) mice, administration of FKGK 18 (20 mg/kg, three times per week) resulted in reduced blood glucose levels during intraperitoneal glucose tolerance tests. It also decreased the incidence of diabetes and increased serum insulin levels .
  • Apoptosis Prevention : FKGK 18 inhibits thapsigargin-induced apoptosis in INS-1 cells overexpressing iPLA2β in a concentration-dependent manner .

Data Tables

Study Type Concentration IC50/Effect Outcome
In Vitro (INS-1)50 nMiPLA2β inhibitionSignificant inhibition observed
In Vitro (Human Islets)10 μMPGE2 productionReduced PGE2 levels
In Vivo (NOD Mice)20 mg/kgBlood glucose levelsDecreased blood glucose and increased insulin levels

Case Studies

Several studies have highlighted the therapeutic potential of FKGK 18:

  • Study on Diabetes Prevention : Bone et al. (2015) demonstrated that FKGK 18 significantly reduces diabetes incidence in NOD mice through its action on iPLA2β, suggesting its potential as a therapeutic agent for diabetes management .
  • Mechanistic Insights : Ali et al. (2013) provided insights into the mechanism by which FKGK 18 prevents β-cell apoptosis, indicating its promise in preserving pancreatic function in diabetic models .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone?

  • Methodology : Synthesis typically involves introducing the trifluoromethyl group and naphthalene moiety via coupling reactions. A plausible route includes:

Trifluoromethylation : Use trifluoromethylation reagents (e.g., Ruppert–Prakash reagent) to introduce the CF₃ group.

Naphthalene coupling : Employ Suzuki-Miyaura cross-coupling to attach the 2-naphthalenyl group to the hexanone backbone.

Purification : Column chromatography or recrystallization ensures purity, with characterization via NMR (¹H/¹³C/¹⁹F) and GC-MS to confirm structure .

  • Challenges : Steric hindrance from the naphthalene group may reduce reaction efficiency, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and inert conditions.

Q. How can spectroscopic techniques characterize this compound’s structure?

  • Key Methods :

  • ¹⁹F NMR : Confirms trifluoromethyl group integrity (δ ~ -60 to -80 ppm).
  • IR Spectroscopy : Detects carbonyl (C=O) stretching near 1700–1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolves spatial arrangement of the naphthalene and CF₃ groups .

Q. What preliminary toxicological assessments are critical for handling this compound?

  • Approach :

  • Acute toxicity : Use in vitro assays (e.g., MTT on HepG2 cells) to assess cytotoxicity.
  • Neurotoxicity screening : Monitor acetylcholinesterase inhibition, given structural analogs like 2-hexanone induce peripheral neuropathy .
  • Dermal/ocular irritation : Apply OECD Test Guideline 439 (Reconstructed Human Epidermis) to evaluate irritation potential .

Advanced Research Questions

Q. How can environmental fate models predict the compound’s distribution in aquatic systems?

  • Modeling Steps :

Partition coefficients : Calculate log Kow (octanol-water) and log Koc (organic carbon) using software like EPI Suite.

Biodegradation : Test aerobic/anaerobic biodegradability via OECD 301/311 protocols, noting that trifluoromethyl groups often resist microbial degradation .

Photolysis : Conduct UV-Vis studies to assess sunlight-mediated degradation in water, given naphthalene’s photosensitivity .

  • Data gaps : Experimental validation of predicted half-lives in soil/water is needed to refine models .

Q. What metabolic pathways are anticipated in mammalian systems?

  • Hypothesis : Based on 2-hexanone metabolism:

Phase I : Oxidation at the ketone group via cytochrome P450 (CYP2E1) yields hydroxylated intermediates.

Phase II : Glucuronidation or sulfation enhances water solubility for excretion.

Fluorine stability : CF₃ groups may resist metabolism, leading to bioaccumulation in lipid-rich tissues .

  • Validation : Radiolabeled tracer studies (¹⁴C-CF₃) in rodent models can track metabolite formation.

Q. How do structural modifications (e.g., naphthalene position) alter reactivity?

  • Comparative analysis :

  • Electrophilicity : The 2-naphthalenyl group’s electron-withdrawing effect may increase carbonyl reactivity versus alkyl-substituted analogs.
  • Steric effects : Substituents at the 6-position influence steric hindrance in nucleophilic reactions (e.g., Grignard additions).
  • Fluorine impact : CF₃ groups enhance thermal stability but reduce solubility in polar solvents .

Q. What experimental models best replicate human exposure scenarios?

  • Model selection :

  • Inhalation : Rodent whole-body exposure chambers (e.g., 330 ppm for 72 weeks) to mimic occupational settings .
  • Oral dosing : Administer via drinking water (≤560 mg/kg/day) to assess chronic neurotoxicity .
  • In vitro alternatives : Human-derived neuronal cell lines (SH-SY5Y) screen for axonal degeneration markers like neurofilament light chain .

Q. How can analytical methods detect trace levels in environmental samples?

  • Techniques :

  • GC-MS : Optimize using a DB-5MS column and electron capture detection (ECD) for fluorinated compounds.
  • SPE enrichment : Solid-phase extraction (C18 cartridges) concentrates the compound from water/soil extracts .
  • LOD/LOQ : Achieve detection limits <1 ppb via tandem MS (MRM mode), validated against groundwater data (e.g., 87–150 µg/L) .

Q. What contradictions exist in biodegradation data for similar ketones?

  • Case study : 2-Hexanone shows 61% BOD in 5 days under ideal conditions but persists in natural soils due to microbial acclimatization variability .
  • Resolution : Conduct microcosm studies with site-specific microbial communities to reconcile lab-field discrepancies .

Q. How does the compound’s log Kow influence bioaccumulation potential?

  • Prediction : With log Kow ~1.38 (analogous to 2-hexanone), bioconcentration in aquatic organisms is low (BCF = 4). However, fluorinated analogs may exhibit atypical partitioning due to fluorine’s hydrophobicity .
  • Validation : Measure BCF in zebrafish (Danio rerio) exposed to 0.1–10 ppm for 28 days.

Properties

IUPAC Name

1,1,1-trifluoro-6-naphthalen-2-ylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3O/c17-16(18,19)15(20)8-4-1-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,1,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWWTQMRNJSJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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